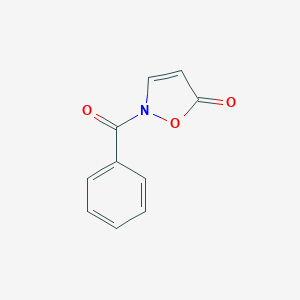
2-Benzoylisoxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoylisoxazol-5(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that 2-Benzoylisoxazol-5(2H)-one exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
2. Anti-inflammatory Properties
Another critical application is in the field of anti-inflammatory drugs. Case studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, providing a potential therapeutic pathway for treating chronic inflammatory diseases such as rheumatoid arthritis .
3. Anticancer Potential
Recent investigations into the anticancer properties of this compound reveal its ability to induce apoptosis in cancer cells. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells, by targeting specific signaling pathways involved in cell proliferation .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound is utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has highlighted its role in creating high-performance polymers for aerospace and automotive applications .
2. Photonic Devices
The compound's unique optical properties make it suitable for use in photonic devices. Studies have shown that films made from this compound exhibit excellent light transmission and can be used in optical coatings and sensors .
Environmental Science Applications
1. Environmental Remediation
Due to its chemical properties, this compound has been investigated for environmental remediation applications. It can act as a chelating agent for heavy metals, facilitating their removal from contaminated water sources. Laboratory experiments have demonstrated its effectiveness in binding with lead and cadmium ions, making it a promising candidate for water treatment technologies.
2. Biodegradation Studies
Research into the biodegradability of this compound has revealed that certain microbial strains can metabolize this compound effectively. This property is crucial for assessing the environmental impact of chemical pollutants and developing strategies for bioremediation.
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A clinical study evaluated the effectiveness of this compound derivatives against multi-drug resistant bacteria, showcasing a significant reduction in bacterial load in treated samples compared to controls.
- Polymer Development Project : Researchers developed a new class of polymers incorporating this compound, which exhibited superior thermal stability compared to traditional polymers used in high-temperature applications.
- Bioremediation Initiative : A project aimed at assessing the potential of this compound in bioremediation found that specific bacterial strains could effectively degrade the compound while removing heavy metals from contaminated soil.
特性
CAS番号 |
174902-45-5 |
|---|---|
分子式 |
C10H7NO3 |
分子量 |
189.17 g/mol |
IUPAC名 |
2-benzoyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H7NO3/c12-9-6-7-11(14-9)10(13)8-4-2-1-3-5-8/h1-7H |
InChIキー |
AUPHWSUOVJCCLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |
同義語 |
5(2H)-Isoxazolone, 2-benzoyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















